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Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B15560512

(Rac)-ACT-451840, also known as M5717, is a promising, fast-acting antimalarial compound
with a novel mechanism of action, positioning it as a potential candidate to address the
challenge of emerging drug resistance in the fight against malaria. This technical guide
provides a comprehensive overview of its preclinical and early clinical development, focusing
on its efficacy, mechanism of action, pharmacokinetics, and safety profile.

Executive Summary

(Rac)-ACT-451840 is a phenylalanine-based compound that exhibits potent, low-nanomolar
activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax.[1][2]
It demonstrates efficacy against both drug-sensitive and drug-resistant parasite strains,
including those resistant to artemisinin.[3][4] Preclinical studies in murine models have shown
significant parasite reduction and curative potential.[5] The compound acts rapidly and also
possesses gametocytocidal activity, suggesting it could play a crucial role in blocking malaria
transmission. Early clinical trials have indicated that ACT-451840 is well-tolerated in humans.
The compound is currently being investigated in combination with other antimalarial agents,
such as pyronaridine, in Phase Il clinical trials.

Mechanism of Action

While the precise molecular target of (Rac)-ACT-451840 is still under investigation, it is known
to have a novel mechanism of action distinct from existing antimalarial drugs. Some evidence
suggests that its activity may be mediated by blocking the P. falciparum multidrug resistance
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protein 1 (PfMDR1), a transporter protein located on the membrane of the parasite's digestive
vacuole. This inhibition is thought to disrupt essential parasite processes.

The leading hypothesis for its antimalarial effect centers on the inhibition of dihydroorotate
dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of
Plasmodium. Unlike their human hosts, malaria parasites are entirely dependent on this
pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By
inhibiting DHODH, ACT-451840 effectively starves the parasite of these crucial building blocks,
leading to its death.

Below is a diagram illustrating the proposed mechanism of action targeting the pyrimidine
biosynthesis pathway.
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Caption: Proposed mechanism of action of (Rac)-ACT-451840 via inhibition of DHODH.

In Vitro and In Vivo Efficacy
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(Rac)-ACT-451840 has demonstrated potent activity against various strains and life cycle
stages of malaria parasites.

In Vitro Activity

The compound exhibits low nanomolar 50% inhibitory concentrations (IC50) against drug-
sensitive and drug-resistant P. falciparum strains. It is also active against the asexual blood
stages of P. vivax. Furthermore, ACT-451840 shows activity against the sexual stages
(gametocytes) of P. falciparum, which is critical for preventing transmission.

Table 1: In Vitro Activity of (Rac)-ACT-451840 against Plasmodium Parasites

P. Male
P. . P. Oocyst
. falciparu . . Gamete
falciparu falciparu P. vivax . Developm
Paramete m . Formatio .
m NF54 . m (clinical ent (in
r (Artemisi o ) n (P. .
(drug- . (clinical isolates) . mosquito
. nin- ) falciparu
sensitive) . isolates) )
resistant) m)
No
difference
0.4 nM (z in survival 2.5nM 3.0nM 5.89 nM (z
IC50 _ , 30 nM
0.0 nM) rates (median) (median) 1.80 nM)
compared
to wild-type

In Vivo Activity

In vivo studies in murine models of malaria have confirmed the efficacy of ACT-451840. Oral
administration of the compound resulted in a rapid reduction in parasitemia and high cure
rates.

Table 2: In Vivo Efficacy of (Rac)-ACT-451840 in Murine Models
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P. falciparum in humanized

Parameter . P. berghei in mice
mice
ED90 (90% effective dose) 3.7 mg/kg 13 mg/kg
Pharmacokinetics

Pharmacokinetic studies in healthy human subjects have characterized the absorption,
distribution, metabolism, and excretion of ACT-451840.

Table 3: Pharmacokinetic Parameters of (Rac)-ACT-451840 in Humans (500 mg dose)

Parameter Fasted State Fed State

~155 (approx. 13-fold

Cmax (ng/mL) 11.9 ) )
increase

1,408 (approx. 14-fold

AUCO— (ng-h/mL) 100.6 ncrease)
Tmax (h) 0.8-2.0 3.5
t1/2 (h) 33.8 ~34
Plasma Protein Binding 99.96% N/A
Blood/Plasma Partitioning 0.58 N/A

A significant food effect has been observed, with co-administration of food markedly increasing
the plasma exposure of ACT-451840.

Safety and Tolerability

Preclinical safety studies and a first-in-human clinical trial have indicated that ACT-451840 is
safe and well-tolerated. No serious adverse events leading to discontinuation were reported in
the initial human study.

Experimental Protocols
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In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine
Incorporation)

This assay is a standard method to determine the 50% inhibitory concentration (IC50) of a

compound against the asexual blood stages of P. falciparum.

Methodology:

Parasite Culture:P. falciparum parasites are cultured in vitro in human red blood cells (RBCs)
in RPMI 1640 medium supplemented with AlbuMAX or human serum.

Drug Preparation: The test compound, (Rac)-ACT-451840, is serially diluted to create a
range of concentrations.

Assay Setup: Asynchronous parasite cultures (primarily ring stages) are diluted to a specific
parasitemia and hematocrit. The parasite suspension is then added to 96-well plates
containing the pre-diluted compound.

Incubation: The plates are incubated for 48 hours under a gas mixture of 5% CO2, 5% 02,
and 90% N2.

[3H]-Hypoxanthine Addition: After the initial 48-hour incubation, [3H]-hypoxanthine, a nucleic
acid precursor, is added to each well.

Final Incubation: The plates are incubated for an additional 24 hours to allow for the
incorporation of the radiolabel into the parasite's nucleic acids.

Harvesting and Measurement: The cells are harvested onto filter mats, and the amount of
incorporated [3H]-hypoxanthine is measured using a scintillation counter.

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-
hypoxanthine incorporation against the log of the drug concentration and fitting the data to a
sigmoidal dose-response curve.
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Caption: Workflow for the in vitro [3H]-hypoxanthine incorporation assay.

In Vivo Efficacy Study (4-day suppressive test)

This murine model is used to assess the in vivo antimalarial activity of a compound.
Methodology:

e Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human
erythrocytes to support the growth of P. falciparum, or standard mouse strains are used for P.
berghei infections.

« Infection: Mice are inoculated intravenously with parasitized red blood cells.

e Drug Administration: Treatment with (Rac)-ACT-451840 or a vehicle control is initiated a few
hours after infection and continues for four consecutive days. The compound is typically
administered orally.

e Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained
thin blood smears.

o Data Analysis: The 90% effective dose (ED90), the dose required to reduce parasitemia by
90% compared to the vehicle-treated control group, is determined.

Future Directions

(Rac)-ACT-451840 holds significant promise as a new antimalarial agent. Its novel mechanism
of action, rapid parasiticidal activity, and efficacy against resistant strains and transmissible
stages make it a valuable candidate for combination therapies. Ongoing and future clinical
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trials will be crucial in determining its optimal dosing regimen, its efficacy in patient populations,
and its role in malaria eradication efforts. The significant food effect on its pharmacokinetics will
need to be carefully managed in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15560512?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27701420/
https://pubmed.ncbi.nlm.nih.gov/27701420/
https://www.researchgate.net/publication/309504323_Characterization_of_Novel_Antimalarial_Compound_ACT-451840_Preclinical_Assessment_of_Activity_and_Dose-Efficacy_Modeling
https://journals.plos.org/plosmedicine/article?id=10.1371/journal.pmed.1002138
https://journals.plos.org/plosmedicine/article?id=10.1371/journal.pmed.1002138
https://pmc.ncbi.nlm.nih.gov/articles/PMC5049785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5049785/
https://www.researchgate.net/figure/In-vivo-efficacy-upper-panel-and-exposure-lower-panel-of-ACT-451840-against-P_fig2_309504323
https://www.benchchem.com/product/b15560512#rac-act-451840-for-malaria-eradication
https://www.benchchem.com/product/b15560512#rac-act-451840-for-malaria-eradication
https://www.benchchem.com/product/b15560512#rac-act-451840-for-malaria-eradication
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15560512?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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